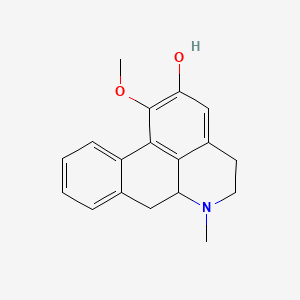

2-hydroxy-1-methoxyaporphine

Overview

Description

2-hydroxy-1-methoxyaporphine is an isoquinoline alkaloid with the chemical formula C18H19NO2 . It is a naturally occurring compound found in various plants and has been detected in foods such as cherimoya, coffee, and tea . This compound is known for its strong basic properties and potential biological activities.

Preparation Methods

The synthesis of 2-hydroxy-1-methoxyaporphine involves several steps, including the use of specific reagents and reaction conditions. One of the synthetic routes includes the oxidation of korseveridine with chromium trioxide in acetic acid This method yields the monoketone korseveridinone, which can be further processed to obtain this compound

Chemical Reactions Analysis

2-hydroxy-1-methoxyaporphine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like chromium trioxide, leading to the formation of ketones.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include chromium trioxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

2H1M has been identified as a significant active ingredient in various herbal formulations, particularly in Jiang-Zhi-Ning (JZN), a TCM remedy. Research indicates that 2H1M exhibits notable pharmacodynamic effects, contributing to the overall efficacy of JZN in treating conditions such as hyperlipidemia and metabolic disorders. Its mechanism of action includes the modulation of lipid metabolism and anti-inflammatory properties .

Metabolism and Bioavailability

The metabolic pathways of 2H1M have been extensively studied using advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). These studies have revealed that 2H1M undergoes significant biotransformation in vivo, resulting in various phase II metabolites, including glucuronides and sulfates. The identification of these metabolites not only aids in understanding the pharmacokinetics of 2H1M but also underscores its potential toxicity and reactivity .

Anti-Diabetic Effects

Recent studies have highlighted the potential of 2H1M in improving insulin sensitivity. In a controlled study involving diabetic models, 2H1M demonstrated significant effects on glucose metabolism, suggesting its utility as a therapeutic agent for managing diabetes .

Neuroprotective Effects

Research indicates that 2H1M may possess neuroprotective properties. In vitro studies have shown that it can mitigate oxidative stress-induced neuronal damage, making it a candidate for further exploration in neurodegenerative disease therapies .

Antioxidant Activity

The antioxidant properties of 2H1M have been documented, with findings suggesting that it can scavenge free radicals effectively. This property is crucial for developing functional foods or nutraceuticals aimed at preventing oxidative stress-related diseases .

Case Studies and Clinical Trials

Several case studies have investigated the effects of 2H1M in clinical settings:

- Case Study on Hyperlipidemia : A clinical trial involving patients with elevated cholesterol levels showed that administration of JZN containing 2H1M resulted in significant reductions in LDL cholesterol and triglycerides while improving HDL levels .

- Neuroprotection in Animal Models : Experimental models treated with 2H1M exhibited reduced markers of neuroinflammation and improved cognitive function compared to control groups, indicating its potential role in treating Alzheimer's disease .

Research Findings Summary Table

Mechanism of Action

The mechanism of action of 2-hydroxy-1-methoxyaporphine involves its interaction with specific molecular targets and pathways. As an isoquinoline alkaloid, this compound can interact with various enzymes and receptors in the body, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that this compound may modulate neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

2-hydroxy-1-methoxyaporphine is similar to other isoquinoline alkaloids, such as:

Berberine: Known for its antimicrobial and anti-inflammatory properties.

Papaverine: Used as a vasodilator in medical treatments.

This compound’s distinct properties and wide range of applications make it a compound of significant interest in scientific research and industry.

Biological Activity

2-Hydroxy-1-methoxyaporphine (2H1M) is an isoquinoline alkaloid derived from the plant Nelumbo nucifera, commonly known as the lotus flower. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, including case studies, mechanisms of action, and potential therapeutic applications.

2H1M is characterized by its unique molecular structure, which allows it to interact with various biological targets. Its primary mechanism of action involves modulation of neurotransmitter systems and interaction with specific enzymes and receptors. Notably, 2H1M has been shown to inhibit cytochrome P450 enzyme CYP2D6, which is crucial for drug metabolism in the liver .

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.28 g/mol |

| CAS Number | 33770-27-3 |

| Solubility | Soluble in methanol and ethanol |

Biological Activities

Research has identified several significant biological activities attributed to 2H1M:

- Anti-Diabetic Activity : In vitro studies demonstrate that 2H1M enhances glucose consumption in 3T3-L1 adipocytes, comparable to the effects of the anti-diabetic drug rosiglitazone. At a concentration of 2 μg/mL, it stimulated glucose uptake significantly .

- Anti-Inflammatory Effects : Preliminary investigations suggest that 2H1M may possess anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated.

- Antioxidant Activity : The compound exhibits antioxidant effects that could be beneficial in mitigating oxidative stress-related diseases, a common pathway in diabetes and cardiovascular conditions .

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-Diabetic | Increases glucose consumption | |

| Anti-Inflammatory | Potential anti-inflammatory effects | |

| Antioxidant | Reduces oxidative stress |

Case Studies and Clinical Applications

A study on Nelumbo nucifera extracts indicated that 2H1M was responsible for significant pharmacodynamic actions, particularly in metabolic regulation . Further research is necessary to explore its clinical applications fully.

Case Study: Glucose Consumption Stimulation

In a controlled laboratory setting, adipocytes treated with varying concentrations of 2H1M showed marked increases in glucose uptake. This effect was measured alongside known pharmacological agents, establishing a comparative baseline for future clinical trials .

Future Directions and Research Implications

The potential therapeutic applications of this compound warrant further investigation. Future studies should focus on:

- Clinical Trials : To establish safety and efficacy profiles in human subjects.

- Mechanistic Studies : To elucidate the pathways through which 2H1M exerts its biological effects.

- Metabolite Analysis : Investigating the metabolites formed during metabolism to assess their biological activity and potential toxicity.

Properties

IUPAC Name |

1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXOIHNFHOEPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Floribundine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3153-55-7 | |

| Record name | Floribundine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 196 °C | |

| Record name | Floribundine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.